Equipotent Inhibition of Wild-Type and Oncogenic Smoothened (Smo) vs. Cyclopamine
SANT-1 inhibits both wild-type Smo and the oncogenic SmoA1 mutant with equal potency, a feature not shared by the natural product antagonist cyclopamine. In the SmoA1-LIGHT2 reporter assay, SANT-1 achieves an IC50 of 30 nM, whereas cyclopamine's inhibitory activity is markedly diminished against this mutant relative to wild-type Smo [1]. This equipotent inhibition profile is critical for studies involving constitutively active Smo mutants and for avoiding pathway-specific artifacts in Hedgehog-dependent models.
| Evidence Dimension | Inhibitory potency against oncogenic SmoA1 mutant |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Cyclopamine: Reduced potency vs. wild-type (exact IC50 not reported for mutant due to incomplete inhibition) |
| Quantified Difference | SANT-1 maintains full efficacy (equipotent to wild-type IC50 of 20 nM in Shh-LIGHT2), whereas cyclopamine fails to inhibit oncogenic Smo at comparable concentrations. |
| Conditions | SmoA1-LIGHT2 assay (HEK293-derived cells stably expressing Gli-dependent firefly luciferase and constitutive active SmoA1 mutant) |
Why This Matters
Ensures reliable and reproducible pathway inhibition in models expressing oncogenic Smo mutations, preventing false-negative results common with cyclopamine.
- [1] Chen, J.K., Taipale, J., Young, K.E., Maiti, T., & Beachy, P.A. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. View Source
